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molecular formula C12H16N2O3 B7872886 4-(2-Nitrophenoxymethyl)-piperidine CAS No. 63608-16-2

4-(2-Nitrophenoxymethyl)-piperidine

Cat. No. B7872886
M. Wt: 236.27 g/mol
InChI Key: SVJZXTDZALYYRB-UHFFFAOYSA-N
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Patent
US04243807

Procedure details

A mixture of 23.0 g (0.2 mole) of 4-hydroxymethylpiperidine, 31.5 g (0.2 mole) of 2-chloronitrobenzene, 11.8 g (0.21 mole) of potassium hydroxide and 200 ml of dioxane is heated to 70° C. for 3 days. The reaction mixture is then evaporated in a vacuum and the residue is taken up in diethyl ether, washed with water, extracted with dilute hydrochloric acid, rendered alkaline and the aqueous mixture extracted with diethyl ether. After evaporation of the solvent, there are obtained 10.5 g of 4-(2-nitrophenoxymethyl)-piperidine (22% of theory); b.p. 130°-132° C./0.01 mm. Hg.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.Cl[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].[OH-].[K+]>O1CCOCC1>[N+:16]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[O:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)([O-:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
OCC1CCNCC1
Name
Quantity
31.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
11.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated in a vacuum
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, there

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OCC2CCNCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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